molecular formula C14H21N3O4S B5533151 N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B5533151
M. Wt: 327.40 g/mol
InChI Key: RXSIDWZVYXDGQB-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a synthetic organic compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a acetamide group linked to a phenyl ring, which is further connected to a piperazine ring via a sulfonyl linker. The piperazine moiety is substituted with a 2-hydroxyethyl group, a polar functional group that can influence the compound's solubility and overall physicochemical properties. Compounds with similar structural motifs, particularly those containing the benzenesulfonamide group, have been investigated for various biological activities. Research on analogous molecules has shown that the benzenesulfonamide pharmacophore is often associated with inhibitory activity against enzymes like carbonic anhydrase . Furthermore, structural analogs, such as those based on the N-(4-hydroxyphenyl) acetamide framework (e.g., acetaminophen), are well-known for their analgesic and antipyretic properties, though their clinical use can be limited by hepatotoxicity, driving research into novel derivatives . The specific combination of an acetamide head group and a substituted piperazinosulfonyl tail in this compound makes it a valuable intermediate or candidate for developing novel therapeutic agents. Its potential research applications include serving as a building block in drug discovery programs, a intermediate in organic synthesis, or a lead compound for optimizing pharmacological profiles to improve efficacy and reduce toxicity. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and referring to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-[4-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-12(19)15-13-2-4-14(5-3-13)22(20,21)17-8-6-16(7-9-17)10-11-18/h2-5,18H,6-11H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIDWZVYXDGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves the reaction of 4-(2-hydroxyethyl)piperazine with sulfonyl chloride derivatives, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-HYDROXYETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The sulfonyl and acetamide groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are influenced by substituents on the piperazine ring and sulfonamide/sulfone groups. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

Table 1: Substituent Effects on Pharmacological Activity
Compound Name Substituent on Piperazine Molecular Formula Key Pharmacological Activity Notable Findings
Target Compound 2-Hydroxyethyl C₁₄H₁₉N₃O₄S (calc.) Hypothesized analgesic/anti-inflammatory Enhanced solubility due to hydroxyethyl group
N-[4-[(4-methylpiperazino)sulfonyl]phenyl]acetamide (35) Methyl C₁₃H₁₈N₃O₃S (calc.) Analgesic Comparable efficacy to paracetamol in pain models
N4-Acetylsulfamethazine (5) Pyrimidinyl (antibacterial) C₁₀H₁₂N₂O₄S Antitubercular Synthetic intermediate for sulfonamide antibiotics
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylphenylsulfonyl C₁₉H₂₁BrFN₃O (406.29 g/mol) Structural analog Halogen substitution increases lipophilicity
N-Acetyldapsone (MADDS) Sulfone (non-piperazine) C₁₄H₁₄N₂O₃S Antibacterial (metabolite) Greater metabolic stability than sulfonamides

Pharmacological Activity

  • Analgesic Activity: Compound 35 (methylpiperazino) demonstrated analgesic activity comparable to paracetamol, attributed to its sulfonamide-piperazine scaffold . The target compound’s hydroxyethyl group may improve target engagement via hydrogen bonding, though this requires experimental validation. Compounds 36 (diethylsulfamoyl) and 37 (unsubstituted piperazinyl) exhibited anti-hypernociceptive effects in inflammatory pain models, suggesting that bulkier substituents may modulate TRPV1 or COX pathways differently .
  • Antimicrobial Activity: N4-Acetylsulfamethazine (pyrimidinyl substituent) highlights the role of heteroaromatic groups in antitubercular activity, likely through dihydropteroate synthase inhibition . The target compound’s hydroxyethyl group lacks the electron-withdrawing properties of pyrimidinyl or nitro groups (e.g., in N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazino]acetamide), which are critical for antibacterial potency .

Physicochemical Properties

  • Solubility and Lipophilicity :

    • The hydroxyethyl group in the target compound increases hydrophilicity (clogP ~1.2 estimated) compared to methyl (clogP ~1.8) or halogenated aryl substituents (clogP ~3.5 for 15 ) .
    • Sulfones (e.g., N-Acetyldapsone ) are more lipophilic than sulfonamides, affecting blood-brain barrier penetration .
  • Metabolic Stability :

    • Sulfonamides are prone to acetylation or oxidation, whereas sulfones (e.g., N-Acetyldapsone ) exhibit slower hepatic clearance .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Electron-donating groups (e.g., hydroxyethyl) on piperazine may enhance solubility but reduce membrane permeability compared to electron-withdrawing groups (e.g., nitro in 18 ).
    • Anti-inflammatory activity correlates with sulfonamide substituent bulkiness, as seen in 36 and 37 .
  • Therapeutic Potential: The target compound’s balanced hydrophilicity positions it as a candidate for oral analgesics with improved bioavailability. Halogenated analogs (e.g., 15) may be more suited for CNS targets due to increased lipophilicity .

Biological Activity

N-(4-{[4-(2-Hydroxyethyl)piperazino]sulfonyl}phenyl)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neurology and antimicrobial treatment. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.36 g/mol

The structure features a piperazine ring, which is known for enhancing the pharmacological properties of compounds, particularly in terms of receptor binding and solubility.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of N-substituted phenyl compounds have shown effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Some compounds demonstrated activity against Candida albicans.

Table 1 summarizes the antimicrobial efficacy of related compounds:

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(4-chlorophenyl)acetamideS. aureus32 µg/mL
N-(3-bromophenyl)acetamideE. coli64 µg/mL
N-(2-hydroxyethyl)piperazine derivativeC. albicans128 µg/mL

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of related piperazine derivatives. A study evaluated various derivatives in animal models, revealing that certain compounds provided protection against seizures induced by maximal electroshock (MES).

  • Key Findings : Compounds with higher lipophilicity showed delayed onset but prolonged duration of anticonvulsant action.

Table 2 illustrates the anticonvulsant activity observed in different derivatives:

Compound IDDose (mg/kg)MES Protection Time (hours)Efficacy (%)
Compound A1000.575
Compound B300485
Compound C100460

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its substituents. Studies suggest that variations in the phenyl ring and piperazine moiety alter the compound's interaction with biological targets.

Key SAR Observations:

  • Substituent Positioning : The position of substituents on the phenyl ring affects lipophilicity and, consequently, membrane permeability.
  • Functional Groups : Electron-withdrawing groups enhance antimicrobial activity, while bulky groups may improve anticonvulsant efficacy.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on a series of chloroacetamides demonstrated their effectiveness against MRSA. The results indicated that specific substitutions on the phenyl ring led to improved potency against Gram-positive bacteria, validating the need for further exploration of similar compounds.
  • Anticonvulsant Research :
    In a controlled experiment, derivatives were tested for their protective effects against induced seizures. The study highlighted that compounds with a hydroxyethyl substitution exhibited superior efficacy compared to their non-substituted counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{[4-(2-hydroxyethyl)piperazino]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Sulfonylation of 4-aminophenylacetamide using a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Step 2 : Introduction of the 4-(2-hydroxyethyl)piperazine moiety via nucleophilic substitution, typically in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
  • Optimization : Use NaH or K₂CO₃ as a base to enhance nucleophilicity. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound, and what characteristic signals should be observed?

  • Key Techniques :

  • ¹H NMR :
  • Piperazine protons: δ 2.5–3.5 ppm (multiplet for N-CH₂-CH₂-OH).
  • Acetamide methyl: δ 2.1 ppm (singlet).
  • Aromatic protons: δ 7.5–8.0 ppm (doublets for para-substituted phenyl) .
  • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) .
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₅H₂₂N₄O₄S (calc. 354.4 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the hydroxyethyl piperazine moiety on pharmacological profiles?

  • Methodology :

  • Analog Synthesis : Prepare derivatives with alternative piperazine substituents (e.g., methyl, ethyl, or benzyl groups) .
  • Biological Assays : Test analogs for receptor binding (e.g., serotonin or dopamine receptors) and enzyme inhibition (e.g., kinases) using radioligand displacement or fluorescence polarization assays .
  • Key Finding : The hydroxyethyl group enhances water solubility and hydrogen-bonding capacity, improving CNS penetration compared to methyl-substituted analogs (e.g., compound 35 in showed superior analgesic activity) .

Q. What computational approaches model this compound’s interaction with biological targets, and how can discrepancies between predictions and experimental data be resolved?

  • Approaches :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., 5-HT receptors). Prioritize poses with hydrogen bonds between the hydroxyethyl group and Asp³.³² .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS (100 ns runs) to assess conformational changes .
    • Resolving Discrepancies :
  • Adjust force fields (e.g., CHARMM36 vs. AMBER) to better model sulfonamide-protein interactions.
  • Validate with mutagenesis studies (e.g., Ala scanning of predicted binding residues) .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Strategies :

  • Purity Verification : Re-analyze compounds via HPLC and elemental analysis to rule out impurities (e.g., highlights purity as critical for bioactivity) .
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, cell lines). For example, anti-inflammatory activity may vary between RAW264.7 macrophages and human PBMCs .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

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